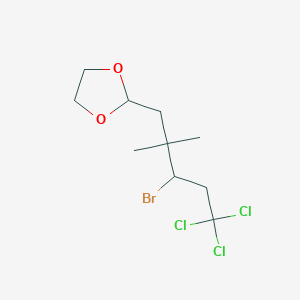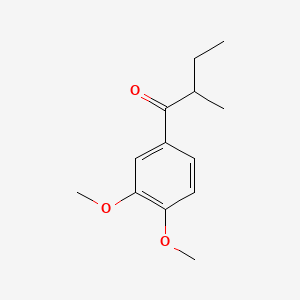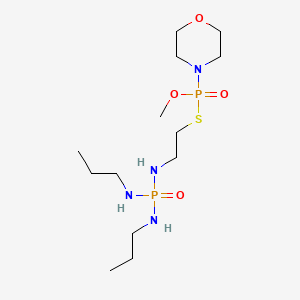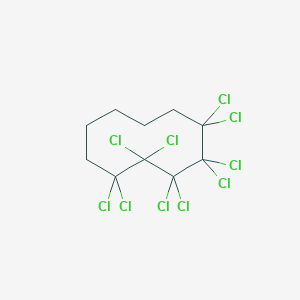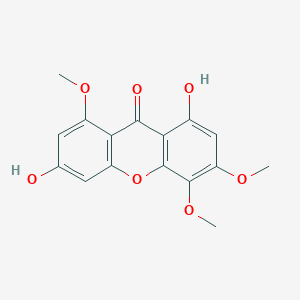
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are a group of oxygen-containing heterocyclic compounds known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes multiple hydroxyl and methoxy groups attached to the xanthone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one can be achieved through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative under acidic conditions. Another method includes the reaction of an aryl aldehyde with a phenol derivative, followed by cyclization to form the xanthone core .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can modulate various cellular processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Dihydroxy-2,3,4-trimethoxy-8-methyl-9H-xanthen-9-one
- 1,6-Dihydroxy-2,3,4,5,8-pentamethoxy-9H-xanthen-9-one
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one
Uniqueness
1,6-Dihydroxy-3,4,8-trimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl and methoxy groups at specific positions on the xanthone core enhances its reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
65176-77-4 |
|---|---|
Molekularformel |
C16H14O7 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
1,6-dihydroxy-3,4,8-trimethoxyxanthen-9-one |
InChI |
InChI=1S/C16H14O7/c1-20-9-4-7(17)5-10-13(9)14(19)12-8(18)6-11(21-2)15(22-3)16(12)23-10/h4-6,17-18H,1-3H3 |
InChI-Schlüssel |
MSNBZJDNUYTCSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


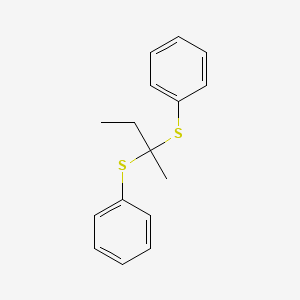
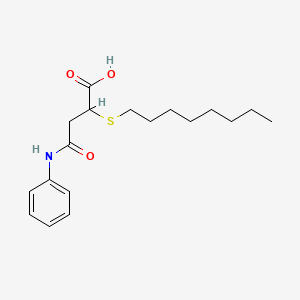
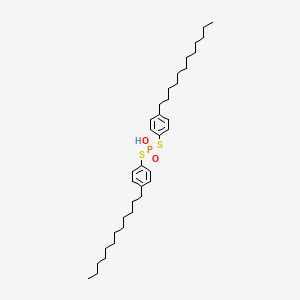
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
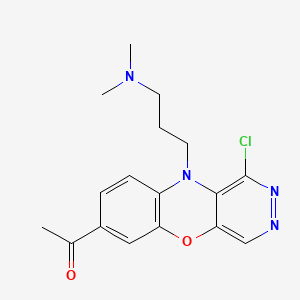
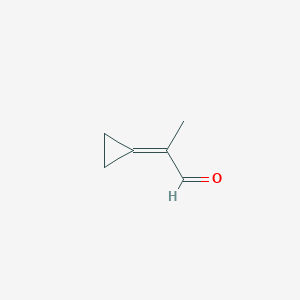
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

